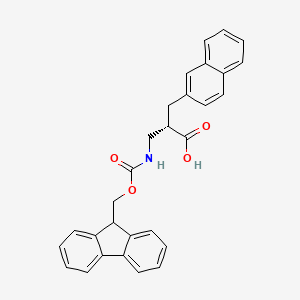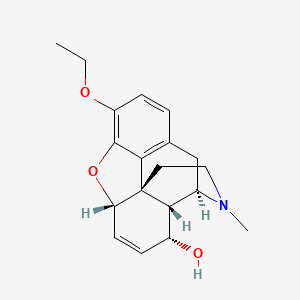![molecular formula C9H17IN2OSi B13975742 1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a trimethylsilyl-ethoxy-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the trimethylsilyl-ethoxy-methyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve iodination. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The trimethylsilyl-ethoxy-methyl group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted pyrazole.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of iodine-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole depends on its specific application. In chemical reactions, the iodine atom and the trimethylsilyl-ethoxy-methyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with various enzymes and receptors due to its unique structure.
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- 5-Chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- 5-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is unique due to the larger atomic size and higher reactivity of the iodine atom. This can result in different reactivity patterns and potential applications. The trimethylsilyl-ethoxy-methyl group provides additional stability and reactivity, making this compound a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C9H17IN2OSi |
|---|---|
Poids moléculaire |
324.23 g/mol |
Nom IUPAC |
2-[(5-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H17IN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3 |
Clé InChI |
MDVFNYFBNVELDA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C(=CC=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



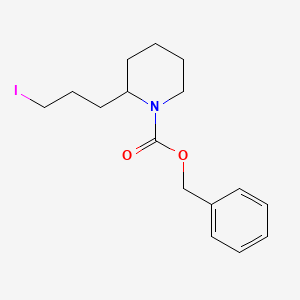

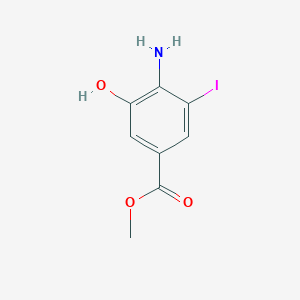
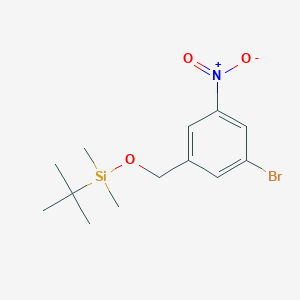
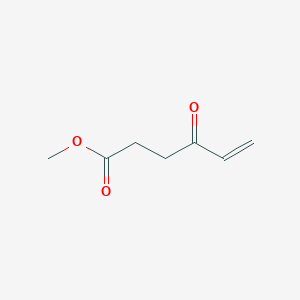
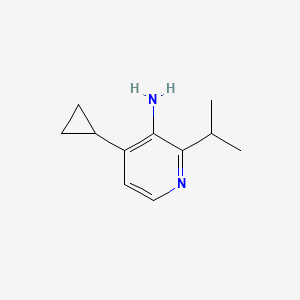
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
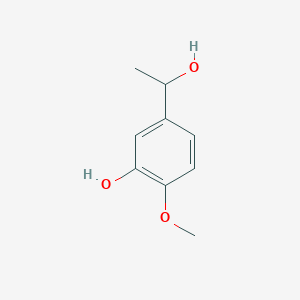
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
